molecular formula C17H19N5O5 B1644564 N6-Benzoyl-2'-deoxyadenosine hydrate CAS No. 206752-42-3

N6-Benzoyl-2'-deoxyadenosine hydrate

Cat. No.: B1644564
CAS No.: 206752-42-3
M. Wt: 373.4 g/mol
InChI Key: WRMYMWRRSSDKIJ-LUHWTZLKSA-N
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Description

N6-Benzoyl-2’-deoxyadenosine hydrate is a modified nucleoside with the empirical formula C17H17N5O4 · xH2O and a molecular weight of 355.35 (anhydrous basis) This compound is a derivative of 2’-deoxyadenosine, where the hydrogen atom at the N6 position of the adenine ring is replaced by a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Benzoyl-2’-deoxyadenosine hydrate typically involves the benzoylation of 2’-deoxyadenosine. The reaction is carried out by treating 2’-deoxyadenosine with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions usually include:

    Solvent: Anhydrous pyridine or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to overnight.

The product is then purified by recrystallization or chromatography to obtain N6-Benzoyl-2’-deoxyadenosine hydrate in high purity .

Industrial Production Methods

Industrial production of N6-Benzoyl-2’-deoxyadenosine hydrate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of reactants.

    Automated Systems: Automated systems for precise control of reaction conditions.

    Purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-2’-deoxyadenosine hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the benzoyl group, reverting it to 2’-deoxyadenosine.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of N6-Benzoyl-2’-deoxyadenosine.

    Reduction: 2’-Deoxyadenosine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N6-Benzoyl-2’-deoxyadenosine hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified nucleotides and nucleosides.

    Biology: Employed in studies of DNA and RNA interactions, as well as in the development of nucleic acid-based probes.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the production of oligonucleotides and other nucleic acid-based products.

Mechanism of Action

The mechanism of action of N6-Benzoyl-2’-deoxyadenosine hydrate involves its incorporation into nucleic acids. The benzoyl group at the N6 position can influence the compound’s interaction with enzymes and other proteins involved in nucleic acid metabolism. This modification can affect the stability, recognition, and processing of nucleic acids, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyadenosine: The parent compound without the benzoyl modification.

    N6-Benzoyl-adenosine: Similar structure but with a ribose sugar instead of deoxyribose.

    N6-Benzoyl-2’-deoxyguanosine: Another benzoylated nucleoside with a guanine base.

Uniqueness

N6-Benzoyl-2’-deoxyadenosine hydrate is unique due to its specific modification at the N6 position, which imparts distinct chemical and biological properties. This modification allows for targeted studies of nucleic acid interactions and the development of specialized nucleic acid-based tools and therapeutics .

Properties

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4.H2O/c23-7-12-11(24)6-13(26-12)22-9-20-14-15(18-8-19-16(14)22)21-17(25)10-4-2-1-3-5-10;/h1-5,8-9,11-13,23-24H,6-7H2,(H,18,19,21,25);1H2/t11-,12+,13+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMYMWRRSSDKIJ-LUHWTZLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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